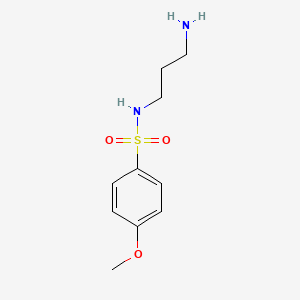
N-(3-aminopropyl)-4-methoxybenzenesulfonamide
描述
N-(3-aminopropyl)-4-methoxybenzenesulfonamide, also known as N-(3-aminopropyl)-p-methoxybenzenesulfonamide or APMS, is a sulfonamide compound that has been widely used in scientific research as a selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane protein that is overexpressed in many types of cancer, and its inhibition has been shown to have potential therapeutic effects.
作用机制
APMS selectively inhibits the activity of CA IX by binding to its active site. CA IX plays a crucial role in maintaining the pH balance of cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA IX leads to a decrease in intracellular pH and an increase in extracellular pH, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APMS depend on the specific context in which it is used. In cancer research, APMS has been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis. In neuroscience, APMS has been shown to enhance synaptic plasticity and memory formation by modulating the activity of CA IX. In cardiovascular research, APMS has been shown to reduce blood pressure and improve vascular function by inhibiting the activity of CA IX.
实验室实验的优点和局限性
One advantage of using APMS in lab experiments is its specificity for CA IX, which allows for selective inhibition of this target without affecting other carbonic anhydrase isoforms. Another advantage is its relatively low toxicity, which allows for higher doses to be used without adverse effects. However, one limitation of using APMS is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on APMS. One direction is the development of more potent and selective CA IX inhibitors based on the structure of APMS. Another direction is the investigation of the role of CA IX in other physiological processes, such as immune function and wound healing. Additionally, the therapeutic potential of APMS for the treatment of cancer and other diseases should be further explored through preclinical and clinical studies.
科学研究应用
APMS has been used in a variety of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, APMS has been shown to inhibit the growth and metastasis of CA IX-expressing tumors in vitro and in vivo. In neuroscience, APMS has been used to study the role of CA IX in synaptic plasticity and memory formation. In cardiovascular research, APMS has been used to investigate the role of CA IX in the regulation of blood pressure and vascular tone.
属性
IUPAC Name |
N-(3-aminopropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-9-3-5-10(6-4-9)16(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVYSKTNDZLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4764780.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4764783.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4764792.png)
![methyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764804.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4764816.png)
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol](/img/structure/B4764819.png)
![2-(4-fluorophenyl)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4764822.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4764825.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B4764829.png)
![N-{2-[3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperidinyl]-2-oxoethyl}acetamide](/img/structure/B4764840.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4764847.png)
![2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B4764855.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4764858.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4764863.png)